2,5-Dihydroxybenzenesulfonic Acid

Description

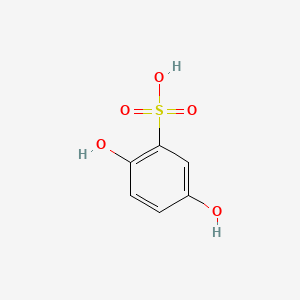

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCSJBQLWJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045014 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-46-0 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobesilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobesilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBESILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dihydroxybenzenesulfonic acid fundamental properties

An In-Depth Technical Guide to 2,5-Dihydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications

Abstract

This compound, also known as dobesilic acid or hydroquinonesulfonic acid, is a multifunctional aromatic compound of significant interest in the pharmaceutical and chemical industries. Characterized by a benzene ring substituted with two hydroxyl groups and a sulfonic acid group, its unique structure imparts valuable chemical properties, making it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, key chemical reactivities, and analytical methodologies. It further explores its primary applications, particularly as a precursor to vasoprotective and hemostatic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Profile of a Key Pharmaceutical Intermediate

This compound (DHBSA) is an organic compound belonging to the class of dihydroxybenzenesulfonic acids.[1][2] It is structurally defined as a hydroquinone molecule where one of the hydrogen atoms on the benzene ring is replaced by a sulfonic acid group.[1][3] This substitution pattern, featuring both strongly electron-donating hydroxyl groups and a strongly acidic sulfonic acid moiety, dictates its chemical behavior and utility.

Commercially, DHBSA is most recognized as the direct precursor to several small-molecule drugs.[1][4] Its salts, notably calcium dobesilate and etamsylate (the diethylamine salt), are widely used therapeutic agents.[4][5] Calcium dobesilate is a vasoprotective drug prescribed for conditions like diabetic retinopathy and chronic venous insufficiency, while etamsylate is employed as an antihemorrhagic agent to control bleeding.[4][6] The synthesis and purification of high-purity DHBSA and its subsequent salts are therefore critical processes in pharmaceutical manufacturing.[5]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and analytical characterization. The presence of polar hydroxyl and sulfonic acid groups makes it highly soluble in water.[7] It typically appears as a white to off-white or light yellow crystalline solid.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₅S | [1][7] |

| Molecular Weight | 190.17 - 190.18 g/mol | [1][4][8] |

| CAS Number | 88-46-0 | [3][9] |

| Appearance | White to off-white/light yellow powder/crystal | [7][8] |

| Melting Point | 280-284 °C (with decomposition) | [8] |

| Solubility | Soluble in water | [7][8][10] |

| pKa | 1.1 (sulfonic acid), 9.2 (phenolic hydroxyl) | [8] |

| Density | ~1.78 g/cm³ | [8] |

| Synonyms | Dobesilic acid, Hydroquinonesulfonic acid, 2-Sulfohydroquinone, 2,5-Dihydroxybenzene-1-sulfonic acid | [7][9] |

Synthesis and Manufacturing: The Sulfonation Pathway

The predominant industrial method for synthesizing this compound is the direct sulfonation of hydroquinone.[5][6] This electrophilic aromatic substitution reaction leverages a strong sulfonating agent to introduce the -SO₃H group onto the electron-rich hydroquinone ring.

Causality in Experimental Design

The choice of sulfonating agent and reaction conditions is critical for achieving high yield and purity while minimizing side products.

-

Sulfonating Agent : Concentrated sulfuric acid (H₂SO₄) is a common choice due to its effectiveness and cost.[5][11] Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) can also be used, often in the presence of an organic solvent like diethyl ether or ethyl acetate.[6]

-

Temperature Control : The reaction is highly exothermic. Initial cooling (e.g., 10-15°C) during the addition of the sulfonating agent is crucial to prevent uncontrolled reactions and the formation of polysulfonated or oxidized byproducts.[5][11] The temperature is then carefully raised to 50-60°C to drive the reaction to completion.[5][11]

-

Solvent System : While the reaction can be run neat, using a non-reactive solvent such as n-heptane can help moderate the reaction temperature and improve handling of the reaction mixture.[5][11]

General Synthesis Workflow

Caption: General workflow for the synthesis of DHBSA via hydroquinone sulfonation.

Representative Experimental Protocol

(Adapted from patent literature for illustrative purposes)[5][11]

-

Charging : Charge a suitable reaction vessel with hydroquinone (1.0 eq.) and n-heptane (3-4 volumes).

-

Cooling : Cool the stirred slurry to between 10°C and 15°C.

-

Sulfonation : Slowly add concentrated sulfuric acid (36 N, ~0.98 eq.) dropwise, ensuring the internal temperature is maintained below 20°C.

-

Reaction : After the addition is complete, stir the mixture for 15 minutes. Gradually raise the temperature to 50-60°C and maintain for 3 to 8 hours, monitoring the reaction progress (e.g., by HPLC).

-

Work-up : Cool the reaction mass to room temperature (25-35°C). Decant the supernatant n-heptane layer.

-

Extraction : Add ethyl acetate to the remaining solid residue to dissolve the this compound product, making it ready for the next step (e.g., salt formation).

Chemical Reactivity and Mechanistic Insights

The reactivity of DHBSA is governed by its three functional groups:

-

Sulfonic Acid Group (-SO₃H) : This is a strong acid (pKa ≈ 1.1) that readily deprotonates in the presence of a base.[4][8] This property is fundamental to the synthesis of its pharmaceutical salts. Reaction with a base like calcium hydroxide or diethylamine neutralizes the acid, forming the corresponding sulfonate salt (e.g., calcium dobesilate).[4][6]

-

Hydroxyl Groups (-OH) : The two phenolic hydroxyl groups are weakly acidic (pKa ≈ 9.2) and strongly activating.[8] They make the aromatic ring highly susceptible to further electrophilic aromatic substitution. Their electron-donating nature directs incoming electrophiles to the positions ortho and para to them.[4]

-

Aromatic Ring : The highly activated benzene ring can undergo further reactions, although conditions must be controlled to prevent polymerization or degradation, which is a common challenge with phenolic compounds.

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is the primary method for assessing purity and quantifying DHBSA.[9] The technique separates DHBSA from starting materials (hydroquinone) and potential byproducts.

Self-Validating Protocol: Purity Analysis by RP-HPLC

-

Column : C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[1]

-

Mobile Phase : A gradient of water with an acidic modifier and acetonitrile.

-

Flow Rate : 0.3 - 0.5 mL/min.

-

Detection : UV detector at a wavelength where DHBSA has significant absorbance (typically in the 220-300 nm range).

-

Causality : The acidic modifier ensures the sulfonic acid and phenolic groups are in a consistent protonation state, leading to sharp, reproducible peaks. The C18 column retains the aromatic compound, allowing for effective separation based on polarity.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, confirming the substitution pattern.[4][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is invaluable for identifying impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the deprotonated molecule ([M-H]⁻), confirming its elemental composition.[1][4]

Applications in Research and Drug Development

The primary application of this compound is as a pivotal building block for APIs.[4]

Synthesis of Pharmaceutical Salts

The acidic nature of DHBSA allows for the straightforward synthesis of various salts with enhanced stability and bioavailability. The process typically involves reacting the acid (often in a solvent like ethyl acetate) with a suitable base.[5]

Caption: Conversion of DHBSA into its primary pharmaceutical salt derivatives.

-

Calcium Dobesilate : Prepared by treating DHBSA with a calcium source, such as calcium 2-ethylhexanoate.[4][5]

-

Etamsylate : Synthesized by neutralizing DHBSA with diethylamine.[5][6]

Other Applications

Beyond its major pharmaceutical role, DHBSA is also utilized as an intermediate in the synthesis of certain dyes and pigments and as a reagent in organic chemistry.[7] Its antioxidant properties, derived from the hydroquinone moiety, also make it a subject of research for applications in treating conditions like skin photoaging.[13][14]

Safety, Handling, and Storage

As a matter of scientific integrity and best practice, proper handling of this compound is essential.

-

Hazards : The compound may cause skin and eye irritation.[7] Some safety data sheets for related compounds indicate it can be harmful if swallowed and may cause serious skin burns and eye damage, reflecting its acidic and phenolic nature.[15][16]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[10][17]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][17] Avoid dust formation during handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[8][10]

Conclusion

This compound is a compound whose importance is defined by the strategic placement of its functional groups. Its synthesis from hydroquinone is a well-established industrial process requiring careful control of reaction conditions. The interplay between its sulfonic acid and hydroxyl moieties provides a versatile platform for chemical modification, most notably in the production of widely used pharmaceutical salts. For researchers and developers, a thorough understanding of its properties, synthesis, and analytical control is fundamental to leveraging this key intermediate in the creation of safe and effective medicines.

References

- 1. This compound | C6H6O5S | CID 17507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 2,5-dihydroxybenzenesulphonic acid | 88-46-0 [chemicalbook.com]

- 4. This compound, 88-46-0 Supplier [benchchem.com]

- 5. US9801838B2 - Processes for the preparation of this compound salts - Google Patents [patents.google.com]

- 6. PL122497B1 - Process for preparing this compound and process for preparing salt of this compound with diethylamine - Google Patents [patents.google.com]

- 7. CAS 88-46-0: this compound [cymitquimica.com]

- 8. ccount-chem.com [ccount-chem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. WO2009083940A2 - Processes for the preparation of this compound salts - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US9018195B2 - Use of 2,5-dihydroxybenzene sulfonic acid compounds for treating skin photoaging - Google Patents [patents.google.com]

- 14. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2,5-Dihydroxybenzenesulfonic-Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,5-dihydroxybenzenesulfonic acid (Dobesilic acid), a key intermediate in the pharmaceutical and dye industries.[1] We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, chemists, and quality control professionals, offering field-proven insights and detailed experimental protocols to ensure accurate structural elucidation and purity assessment. Each section explains the causality behind experimental choices and provides a self-validating framework for analysis, grounded in authoritative references.

Introduction and Molecular Structure

This compound (IUPAC Name: this compound) is an aromatic sulfonic acid distinguished by a hydroquinone moiety substituted with a sulfonic acid group.[2][3] Its utility as a precursor for pharmacologically active molecules, such as calcium dobesilate (a vasoprotective agent) and etamsylate (an antihemorrhagic agent), necessitates rigorous characterization to ensure identity and purity. Spectroscopic techniques are indispensable tools for this purpose, providing an unambiguous fingerprint of the molecule's structure.

The molecule consists of a benzene ring with three key functional groups: two hydroxyl (-OH) groups at positions 2 and 5, and a sulfonic acid (-SO₃H) group at position 1. This substitution pattern renders all six carbon atoms and three aromatic protons chemically distinct.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR analysis confirms the substitution pattern of the aromatic ring by revealing the chemical environment, multiplicity (spin-spin coupling), and integration of each proton. Due to the presence of three acidic protons (two phenolic, one sulfonic) and the compound's high polarity, Deuterium Oxide (D₂O) is the solvent of choice. This choice simplifies the spectrum by exchanging the acidic protons with deuterium, causing their signals to disappear, thus leaving only the aromatic protons visible for unambiguous analysis.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) within a clean NMR tube.[5]

-

Solvent Selection Rationale: D₂O is used to solubilize the polar analyte and to exchange the labile -OH and -SO₃H protons. This prevents their broad signals from obscuring the aromatic region.[6]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse-acquire experiment is typically sufficient. Water suppression techniques may be employed to minimize the residual HDO signal.[7][8]

-

Referencing: The spectrum is typically referenced to the residual HDO signal at ~4.80 ppm, although an external standard can also be used.[9]

The aromatic region (δ 6.5-8.0 ppm) will display signals for the three non-equivalent protons (H3, H4, H6).

-

H6: This proton is ortho to the electron-withdrawing sulfonic acid group and is expected to be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by H4 (a small meta coupling, J ≈ 2-3 Hz).

-

H3: This proton is ortho to one hydroxyl group and meta to the sulfonic acid group. It will appear as a doublet, split by H4 (a larger ortho coupling, J ≈ 8-9 Hz).

-

H4: This proton is coupled to both H3 (ortho) and H6 (meta). It is expected to appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.8 - 7.0 | d | Jortho ≈ 8-9 |

| H4 | ~7.0 - 7.2 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H6 | ~7.2 - 7.4 | d | Jmeta ≈ 2-3 |

| -OH, -SO₃H | N/A (exchanged with D₂O) | - | - |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is essential for confirming the presence of all six unique carbon atoms in the molecule's aromatic ring. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to electronegative oxygen and sulfur atoms (C1, C2, C5) are significantly deshielded and appear at higher chemical shifts (downfield).

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in ~0.7 mL of D₂O, to compensate for the low natural abundance of the ¹³C isotope.[5]

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans is required compared to ¹H NMR.

-

Referencing: An external standard or referencing to the solvent signal (if applicable) is used.

Six distinct signals are expected in the aromatic region (δ 110-160 ppm).

-

C2 & C5 (Carbons with -OH): These carbons are attached to highly electronegative oxygen atoms and will be found significantly downfield, typically in the δ 145-155 ppm range.

-

C1 (Carbon with -SO₃H): The sulfonic acid group also has a strong deshielding effect. This carbon signal is expected in the δ 130-140 ppm range.

-

C3, C4, C6 (Protonated Carbons): These carbons will appear at higher field (more shielded) compared to the substituted carbons, typically in the δ 115-130 ppm range. Their precise assignment can be confirmed with 2D NMR experiments like HMQC.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 | 130 - 140 | Attached to -SO₃H |

| C2 | 145 - 155 | Attached to -OH |

| C3 | 115 - 125 | Aromatic CH |

| C4 | 120 - 130 | Aromatic CH |

| C5 | 145 - 155 | Attached to -OH |

| C6 | 115 - 125 | Aromatic CH |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy provides a self-validating method for identifying the key functional groups within the molecule. The presence of characteristic absorption bands for O-H, aromatic C-H, C=C, S=O, and C-O vibrations provides a robust molecular fingerprint. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples as it requires minimal sample preparation and ensures excellent data reproducibility.[10][11][12]

-

Sample Preparation: Place a small amount of the dry, solid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).[13]

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.[14]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Analysis: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background.

The IR spectrum is dominated by strong, broad absorptions characteristic of the hydroxyl and sulfonic acid groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |

|---|---|---|---|

| 3500 - 3200 | O-H stretch | Strong, Broad | Extensive hydrogen bonding from phenolic and sulfonic acid -OH groups. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Stretching of sp² C-H bonds in the benzene ring.[15] |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong | Ring stretching vibrations of the benzene nucleus.[16] |

| 1520 - 1450 | Aromatic C=C stretch | Medium-Strong | Ring stretching vibrations of the benzene nucleus.[15] |

| ~1250 & ~1170 | Asymmetric & Symmetric S=O stretch | Strong | Characteristic, powerful absorptions from the sulfonyl group (-SO₂-).[16] |

| ~1200 | C-O stretch | Strong | Stretching of the phenolic C-O bond. |

| ~1040 | S-O stretch | Strong | Stretching of the S-O single bond in the sulfonic acid group.[16] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Authoritative Grounding: UV-Vis spectroscopy probes the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. The hydroxyl groups, acting as powerful auxochromes (color-helpers), shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis via the Beer-Lambert law.

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Water or ethanol are suitable choices. The solvent should not absorb in the same region as the sample.[17]

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a series of standards with concentrations that result in an absorbance between 0.1 and 1.0 AU.[18]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use this to zero the spectrophotometer (this is the blank).[19]

-

Data Acquisition: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.[20]

The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system. The pH of the solution can significantly influence the spectrum by causing deprotonation of the phenolic groups, which alters the electronic structure and typically shifts the λ_max to longer wavelengths. For a similar compound, 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214, 236, and 334 nm in an acidic mobile phase.[21] A similar pattern is expected for this compound.

Table 4: Expected UV-Vis Absorption Maxima (in neutral/acidic solution)

| λ_max (nm) | Transition Type | Rationale |

|---|---|---|

| ~215 - 225 | π → π* | High-energy transition of the benzene ring. |

| ~240 - 250 | π → π* | Electronic transition influenced by substituents. |

| ~330 - 340 | π → π* | Lower-energy transition due to the extended conjugation and auxochromic effects of the -OH groups. |

Integrated Spectroscopic Analysis Workflow

The combination of these three spectroscopic techniques provides a comprehensive and definitive characterization of this compound. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C6H6O5S | CID 17507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ekwan.github.io [ekwan.github.io]

- 8. mdpi.com [mdpi.com]

- 9. eurisotop.com [eurisotop.com]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. jascoinc.com [jascoinc.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. ossila.com [ossila.com]

- 19. youtube.com [youtube.com]

- 20. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 21. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Theoretical Electronic Structure of 2,5-Dihydroxybenzenesulfonic Acid

Abstract

2,5-Dihydroxybenzenesulfonic acid, also known as dobesilic acid, is a molecule of significant interest in both pharmaceutical and industrial chemistry.[1] As a key precursor to vasoprotective and antihemorrhagic drugs such as calcium dobesilate and etamsylate, a profound understanding of its molecular properties is paramount for optimizing synthesis and developing new applications.[1] This whitepaper provides a comprehensive technical guide to the theoretical investigation of its electronic structure. We will delve into the application of Density Functional Theory (DFT) to elucidate the geometric and electronic properties that govern the reactivity and functionality of this versatile compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical modeling to accelerate their research and development endeavors.

Introduction: The Chemical and Pharmaceutical Relevance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group.[2] This unique combination of functional groups imparts distinct chemical properties. The hydroxyl groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution, while the sulfonic acid group is strongly electron-withdrawing and acidic.[1] This electronic interplay is central to its chemical behavior.

Industrially, it serves as an intermediate in the synthesis of dyes and pigments.[2] However, its most prominent role is in the pharmaceutical sector. It is the foundational molecule for drugs like calcium dobesilate, used in treating diabetic retinopathy and chronic venous insufficiency, and etamsylate, an antihemorrhagic agent.[1] Understanding the molecule's electronic structure—the distribution of its electrons in various molecular orbitals—is crucial for predicting its reactivity, stability, and interaction with biological targets. Theoretical studies provide a powerful, cost-effective avenue to explore these properties at a quantum level, offering insights that are often difficult to obtain through experimental means alone.

The Theoretical Framework: Why Density Functional Theory?

To probe the electronic intricacies of a molecule like this compound, we turn to the robust tools of computational chemistry. Among the various methods available, Density Functional Theory (DFT) stands out as the workhorse for systems of this size, offering an exceptional balance of computational accuracy and efficiency.[3]

The Core Principle of DFT: Instead of tackling the complex many-electron wavefunction, DFT calculates the total electronic energy of a system based on its electron density. This simplification makes it feasible to study molecules with dozens of atoms without sacrificing significant accuracy.

Causality in Method Selection:

-

Expertise-Driven Choice: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established functional that has consistently provided reliable results for a wide range of organic molecules, particularly for geometry optimization and electronic property prediction.[4][5]

-

Basis Set Selection: The choice of a basis set is critical for accurate results. We will use the 6-311G++(d,p) basis set.

-

6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing anions and systems with potential hydrogen bonding, highly relevant for the hydroxyl and sulfonic acid groups.[4]

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to deform, which is crucial for describing chemical bonds accurately.

-

This combination of B3LYP/6-311G++(d,p) represents a self-validating system, a standard and trusted level of theory for achieving high-quality, publishable results for organic molecules.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a rigorous, step-by-step methodology for the theoretical analysis of this compound. This workflow is designed to ensure the trustworthiness and reproducibility of the results.

Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Obtain the initial 3D coordinates of this compound. A reliable source is the PubChem database (CID: 17507).[6]

-

Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Optimization: Perform a full geometry optimization without constraints. This process iteratively adjusts the positions of the atoms until the minimum energy conformation is found.

-

Keyword Example (Gaussian): #p B3LYP/6-311G++(d,p) Opt

-

-

Verification: Following optimization, a vibrational frequency calculation must be performed on the resultant geometry.

-

Rationale: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

Keyword Example (Gaussian): #p B3LYP/6-311G++(d,p) Freq

-

-

Analysis: Confirm that all calculated vibrational frequencies are positive. The output also provides theoretical infrared (IR) and Raman spectra, which can be compared against experimental data for further validation.[4]

Analysis of Electronic Properties: Decoding Reactivity

With a validated, optimized structure, we can now calculate and analyze the electronic properties that dictate the molecule's behavior.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[7]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7]

Caption: Diagram illustrating HOMO-LUMO interaction during a chemical reaction.

For this compound, we would expect the HOMO to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO would likely have significant contributions from the electron-withdrawing sulfonic acid group.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to molecular reactivity.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and sulfonic acid groups.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the acidic hydrogen atoms of the -OH and -SO₃H groups.

Quantitative Data: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive key quantitative metrics that describe the molecule's overall reactivity.[5]

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons.[7] |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution.[7] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

Trustworthiness through Data: These calculated descriptors provide a robust, quantitative basis for comparing the reactivity of this compound with other molecules or its derivatives, guiding experimental design for drug modification or synthesis.

Conclusion and Future Outlook

The theoretical study of this compound's electronic structure, primarily through DFT, offers invaluable insights into its inherent chemical properties. By systematically applying a validated computational protocol, we can reliably determine its stable conformation, map its reactive sites through FMO and MEP analysis, and quantify its reactivity.

This knowledge is not merely academic. For drug development professionals, it provides a rational basis for understanding drug-receptor interactions and for designing derivatives with enhanced efficacy or modified properties. For process chemists, it can help predict reaction pathways and potential side products. As computational power continues to grow, these in silico techniques will become ever more integral to the chemical and pharmaceutical sciences, reducing the time and cost associated with experimental discovery and development.

References

- 1. This compound, 88-46-0 Supplier [benchchem.com]

- 2. CAS 88-46-0: this compound [cymitquimica.com]

- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H6O5S | CID 17507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A-Z Guide to DFT Calculations for 2,5-Dihydroxybenzenesulfonic Acid: From Theory to Practical Application

This in-depth technical guide provides a comprehensive walkthrough for performing Density Functional Theory (DFT) calculations on 2,5-Dihydroxybenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices to ensure scientifically robust and reproducible results.

Introduction: The Significance of this compound

This compound, also known as dobesilic acid, is an aromatic sulfonic acid featuring two hydroxyl groups and a sulfonic acid group attached to a benzene ring.[1][2] This compound and its derivatives are utilized in various applications, including the synthesis of dyes and pigments, and as hemostatic agents in pharmaceuticals.[3][4] Understanding its electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is crucial for optimizing its existing applications and exploring new therapeutic potentials.

DFT calculations serve as a powerful computational microscope, enabling the prediction of molecular properties with high accuracy.[5] This guide will delineate a robust methodology for investigating this compound, providing a foundational framework for further computational studies.

Foundational Theory and Methodological Justification

The reliability of any DFT calculation hinges on the judicious selection of the functional and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation and the properties being calculated.

Choosing the Right Tool: The Functional

For organic molecules containing heteroatoms, the B3LYP hybrid functional often represents an excellent starting point, balancing computational cost with accuracy.[6][7][8] It has been extensively benchmarked and has demonstrated reliable performance for a wide array of organic compounds.[9] While B3LYP can sometimes underestimate reaction barriers and struggle with non-covalent interactions, its performance is generally robust for geometry optimizations and electronic structure calculations of molecules like this compound.[10]

Building the Foundation: The Basis Set

The choice of basis set is critical, especially for molecules containing sulfur, which possesses a larger and more complex electron cloud. A common and effective choice for such systems is the def2-TZVP (Triple Zeta Valence with Polarization) basis set.[11][12] This basis set provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity, and includes polarization functions that are essential for accurately describing the anisotropic electron distribution around atoms like sulfur and oxygen. For highly accurate work, especially when dealing with anions or excited states, augmenting this with diffuse functions (def2-TZVPD) is recommended.[13]

Accounting for the Environment: Solvation Models

This compound is typically used in solution, making it imperative to account for solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a computationally efficient way to incorporate the bulk electrostatic effects of a solvent.[14][15][16] These models treat the solvent as a continuous medium with a defined dielectric constant, which is a reasonable approximation for many applications.[17][18]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing DFT calculations on this compound using a program like Gaussian.[19][20]

Step 1: Molecular Structure Preparation

-

Obtain Initial Coordinates: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID 17507) or built using molecular modeling software.[4]

-

Initial Input File: Create an input file specifying the charge (typically 0 for the neutral molecule or -1 for the anion) and spin multiplicity (singlet, i.e., 1) of the molecule.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

-

Keyword Selection: Use the Opt keyword in your input file.

-

Functional and Basis Set: Specify the chosen functional and basis set (e.g., B3LYP/def2-TZVP).

-

Solvent Model: Include the desired implicit solvent model (e.g., SCRF=(PCM,Solvent=Water)).

-

Execution: Run the calculation. The output will provide the optimized coordinates and the final electronic energy.

Step 3: Frequency Analysis

A frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Keyword Selection: Use the Freq keyword. It is often combined with the optimization step (Opt Freq).

-

Verification: After the calculation, check the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-examined.

-

Thermochemical Data: This step also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

Once a stable geometry is obtained, a variety of molecular properties can be calculated. These are typically performed as single-point energy calculations on the optimized geometry.

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and dipole moment.

-

Spectroscopic Properties: IR, Raman, and NMR spectra can be predicted and compared with experimental data.[21]

-

Reactivity Descriptors: Conceptual DFT provides a framework for calculating reactivity indices such as chemical potential, hardness, and electrophilicity from the HOMO and LUMO energies.

Visualizing the Computational Path

The following diagram illustrates the logical flow of the DFT calculation process, from initial setup to final analysis.

References

- 1. CAS 88-46-0: this compound [cymitquimica.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2,5-dihydroxybenzenesulphonic acid | 88-46-0 [chemicalbook.com]

- 4. This compound | C6H6O5S | CID 17507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Making sure you're not a bot! [tib.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. ORCA Input Library - Basis sets [sites.google.com]

- 12. reddit.com [reddit.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. osti.gov [osti.gov]

- 18. Implicit solvation model [tcm.phy.cam.ac.uk]

- 19. gaussian.com [gaussian.com]

- 20. youtube.com [youtube.com]

- 21. gaussian.com [gaussian.com]

Mechanism of action of 2,5-Dihydroxybenzenesulfonic acid salts in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Dihydroxybenzenesulfonic Acid Salts in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, most commonly utilized as its calcium salt (calcium dobesilate), is a synthetic vasoprotective and angioprotective agent with a multifaceted mechanism of action.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its biological effects, focusing on the molecular and cellular pathways it modulates. The primary therapeutic applications of calcium dobesilate are in the management of vascular disorders such as chronic venous insufficiency, diabetic retinopathy, and hemorrhoidal disease.[1][4][5] Its efficacy stems from a combination of endothelial protection, antioxidant and anti-inflammatory activities, improvement of blood rheology, and modulation of key growth factor signaling pathways.[6][7] This document will synthesize findings from preclinical and clinical studies to elucidate the intricate mechanisms through which this compound salts exert their therapeutic effects.

Introduction: The Vascular Endothelium as a Therapeutic Target

The vascular endothelium is a critical regulator of vascular homeostasis, controlling blood vessel tone, permeability, inflammation, and coagulation. Endothelial dysfunction is a hallmark of numerous pathologies, including diabetes, atherosclerosis, and chronic venous disease. This compound and its salts, particularly calcium dobesilate, have emerged as significant therapeutic agents that target and restore endothelial function.[6][8] This guide will deconstruct the complex interplay of cellular and molecular events that underpin the pharmacological actions of these compounds.

Pharmacokinetics and Bioavailability

Following oral administration, calcium dobesilate is well absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) of 6-8 μg/ml are typically reached approximately six hours after a 500 mg oral dose and are maintained for over 12 hours.[1][4] The drug exhibits low plasma protein binding (around 20-25%) and is poorly metabolized, with less than 10% undergoing transformation.[1][4] Elimination is primarily renal, with about 50% of an oral dose excreted in the urine within the first 24 hours.[4] The plasma half-life is approximately 5 hours.[4]

| Pharmacokinetic Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 6-8 µg/ml (after 500 mg dose) | [1][4] |

| Time to Peak (Tmax) | ~6 hours | [1][4] |

| Plasma Protein Binding | 20-25% | [4] |

| Metabolism | < 10% | [1] |

| Primary Route of Elimination | Renal | [1] |

| Plasma Half-life | ~5 hours | [4] |

Core Mechanisms of Action

The therapeutic efficacy of this compound salts is not attributed to a single mode of action but rather to a synergistic combination of effects on the vascular system.

Endothelial Protection and Stabilization of Capillary Permeability

A primary and well-documented effect of calcium dobesilate is its ability to reduce capillary permeability and fragility.[1][3][9] This is achieved through several mechanisms:

-

Basement Membrane Stabilization: It is proposed that calcium dobesilate interacts with and stabilizes the collagen chains that constitute the capillary basement membrane, thereby reinforcing the vessel wall structure.[1]

-

Modulation of Endothelial Junctions: In diabetic models, calcium dobesilate has been shown to prevent the diabetes-induced decrease in the tight junction proteins occludin and claudin-5, and to preserve the normal distribution of ZO-1 and occludin in retinal vessels.[10] This action directly contributes to the maintenance of the blood-retinal barrier.

-

Inhibition of Vasoactive Mediators: Calcium dobesilate can counteract the hyperpermeability induced by inflammatory mediators such as histamine and bradykinin.[11]

Antioxidant Properties

Oxidative stress is a key driver of endothelial dysfunction. Calcium dobesilate exhibits significant antioxidant properties, protecting vascular cells from the damaging effects of reactive oxygen species (ROS).[6][12]

-

Free Radical Scavenging: It is a potent scavenger of hydroxyl radicals and can also scavenge superoxide radicals, although with less potency.[13]

-

Protection Against Lipid Peroxidation: The compound protects cell membranes from lipid peroxidation induced by oxygen free radicals.[7][13]

-

Preservation of Endogenous Antioxidants: In diabetic rat retinas subjected to ischemia/reperfusion, calcium dobesilate treatment helped to maintain levels of reduced glutathione (GSH).[12][14]

In Vitro Antioxidant Activity of Calcium Dobesilate

| Assay | IC50 (Calcium Dobesilate) | IC50 (Rutin - Reference) | Reference |

|---|---|---|---|

| Hydroxyl Radical Scavenging | 1.1 µM | 0.7 µM | [13] |

| Superoxide Radical Scavenging | 682 µM | 30 µM |[13] |

Anti-inflammatory Effects

Chronic low-grade inflammation is a feature of many vascular diseases. Calcium dobesilate exerts anti-inflammatory effects through multiple pathways:

-

Inhibition of Pro-inflammatory Mediators: It inhibits the release and activity of inflammatory mediators like prostaglandins and leukotrienes.[6]

-

Reduction of Leukocyte Adhesion: In diabetic models, calcium dobesilate prevents the increased adhesion of leukocytes to retinal vessels.[10] This is associated with the inhibition of intercellular adhesion molecule-1 (ICAM-1) upregulation.[10]

-

Modulation of Inflammatory Signaling Pathways: Treatment with calcium dobesilate has been shown to prevent the activation of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway in the retinas of diabetic animals.[10]

Improvement of Blood Rheology and Hemostatic Effects

Calcium dobesilate positively influences blood flow characteristics and has a mild antithrombotic effect.[6][9]

-

Reduced Blood Viscosity: It decreases both plasma and whole blood hyperviscosity.[4][9]

-

Inhibition of Platelet Aggregation: Calcium dobesilate inhibits platelet hyperaggregation, which is beneficial in preventing microthrombi formation.[4][6][9]

-

Enhanced Erythrocyte Flexibility: It improves the deformability of red blood cells, facilitating their passage through narrow capillaries.[6]

Modulation of Growth Factor Signaling

Aberrant signaling by growth factors, particularly Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), is central to the pathology of diabetic microangiopathy.[15][16]

-

Inhibition of VEGF Signaling: Calcium dobesilate has been shown to inhibit VEGF-induced endothelial cell proliferation, migration, and permeability.[15][17] It achieves this by interfering with the binding of VEGF to heparan sulfate, a co-receptor necessary for VEGF signaling.[15][16] This leads to reduced phosphorylation of the VEGF receptor-2 (VEGFR-2) and downstream signaling cascades.[15]

-

Inhibition of FGF Signaling: It also interferes with the heparin-binding domain of FGF, thereby reducing its activity.[16][18]

Signaling Pathways and Molecular Interactions

The diverse biological effects of this compound salts are mediated through their interaction with several key signaling pathways.

Visualization of Key Signaling Pathways Modulated by Calcium Dobesilate

Caption: Calcium dobesilate's inhibitory effects on key signaling pathways.

The Nitric Oxide (NO) Pathway

Recent evidence suggests that calcium dobesilate can enhance endothelium-dependent relaxation by increasing the synthesis of nitric oxide (NO).[9][19][20] It has been shown to increase the activity of endothelial nitric oxide synthase (eNOS) in both macro- and microvascular endothelial cells.[19] This effect contributes to its vasodilatory and vasoprotective properties.

Experimental Protocols and Methodologies

The mechanisms described above have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Model: High Glucose-Induced Endothelial Cell Dysfunction

This model is frequently used to simulate the hyperglycemic conditions of diabetes and to assess the protective effects of compounds on endothelial cells.

Protocol: Assessment of Leukocyte Adhesion to Endothelial Cells

-

Cell Culture: Human retinal endothelial cells (HRECs) are cultured to confluence in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of calcium dobesilate (e.g., 50, 100, 200 µM) for 24 hours.

-

Induction of Dysfunction: Following pre-treatment, cells are exposed to high glucose (e.g., 30 mmol/l) for 48 hours to induce an inflammatory phenotype. A control group with normal glucose and an osmotic control (mannitol) are included.

-

Leukocyte Preparation: Human leukocytes are isolated from fresh blood using density gradient centrifugation.

-

Adhesion Assay: Labeled leukocytes are added to the HREC monolayers and incubated for 1 hour.

-

Quantification: Non-adherent cells are washed away, and the number of adherent leukocytes is quantified by microscopy or fluorescence measurement.

-

Analysis: The percentage of inhibition of leukocyte adhesion by calcium dobesilate is calculated relative to the high glucose-treated group.

Visualization of the Experimental Workflow

Caption: Workflow for in vitro assessment of leukocyte adhesion.

In Vivo Model: Streptozotocin-Induced Diabetic Rat

This is a widely used animal model to study the complications of diabetes, including diabetic retinopathy.

Protocol: Evaluation of Blood-Retinal Barrier (BRB) Permeability

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetes.

-

Treatment: A cohort of diabetic rats is treated with daily oral doses of calcium dobesilate (e.g., 100 mg/kg) for a specified period (e.g., 12 weeks). A control group of diabetic rats receives a vehicle.

-

BRB Permeability Assay: BRB breakdown is quantified using the Evans blue method. Evans blue dye, which binds to albumin, is injected intravenously.

-

Tissue Processing: After a circulation period, rats are euthanized, and the retinas are dissected.

-

Quantification: The extravasated Evans blue in the retina is extracted and quantified spectrophotometrically.

-

Analysis: The amount of dye leakage in the treated group is compared to that in the untreated diabetic group and non-diabetic controls.

Conclusion and Future Directions

This compound salts, exemplified by calcium dobesilate, are vasoprotective agents with a robust, multi-target mechanism of action.[6] Their ability to restore endothelial function by reducing capillary permeability, combating oxidative stress and inflammation, improving blood rheology, and modulating growth factor signaling provides a strong rationale for their use in a range of microvascular disorders.[6][7] Future research should focus on further delineating the specific molecular interactions, particularly the upstream signaling events that are modulated by these compounds. A deeper understanding of their effects on gene expression in endothelial cells could also unveil new therapeutic possibilities and refine their clinical applications.

References

- 1. Calcium dobesilate - Wikipedia [en.wikipedia.org]

- 2. The effect of calcium dobesilate on vascular endothelial function, blood pressure, and markers of oxidation in obese male smokers: a placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Calcium Dobesilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. 1mg.com [1mg.com]

- 6. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 7. Calcium dobesilate: pharmacological profile related to its use in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of calcium dobesilate on the synthesis of endothelium-dependent relaxing factors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium dobesilate: pharmacology and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of calcium dobesilate in ischemic/reperfused diabetic rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antioxidant properties of calcium dobesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice | PLOS One [journals.plos.org]

- 17. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.cnr.it [iris.cnr.it]

- 19. Dobesilate enhances endothelial nitric oxide synthase-activity in macro- and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wbcil.com [wbcil.com]

Antioxidant properties of 2,5-Dihydroxybenzenesulfonic acid

An In-Depth Technical Guide to the Antioxidant Properties of 2,5-Dihydroxybenzenesulfonic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Molecule of Duality and Purpose

In the vast landscape of chemical compounds, few possess the elegant duality of this compound. Known chemically as hydroquinone-2-sulfonic acid and colloquially as dobesilic acid, this molecule presents a fascinating case study in functional synergy.[1][2] At its core lies the hydroquinone framework, a well-established antioxidant powerhouse. Fused to this is a sulfonic acid group, which imparts high aqueous solubility, transforming a classic phenolic antioxidant into a versatile tool for biological and pharmaceutical research.[1][3]

This guide eschews a conventional template to provide a narrative that follows the science: from the fundamental chemical properties that govern its antioxidant potential to the rigorous experimental protocols required to validate it. As drug development professionals and researchers, our goal is not merely to observe an effect but to understand its mechanistic underpinnings. This document is structured to provide that understanding, offering both the theoretical basis and the practical methodologies for exploring the antioxidant capabilities of this compound. It is a key synthetic precursor for vasoprotective drugs like calcium dobesilate and antihemorrhagic agents such as etamsylate, making a deep understanding of its redox properties critically important.[3][4][5]

The Chemical Architecture of Antioxidant Activity

The antioxidant capacity of this compound (C₆H₆O₅S, M.Wt: 190.18 g/mol ) is not a singular feature but an emergent property of its molecular structure.[2][3] Two primary mechanisms, driven by its distinct functional groups, are responsible for its ability to combat oxidative stress: direct radical scavenging and metal ion chelation .

The Hydroquinone Engine: Radical Scavenging via Electron and Hydrogen Donation

The cornerstone of the molecule's antioxidant function is the 1,4-dihydroxybenzene (hydroquinone) moiety.[2] This structure is a potent redox-active system capable of neutralizing highly reactive free radicals through a concerted two-electron, two-proton transfer. This process transforms the hydroquinone into the more stable, non-radical p-benzoquinone.[3]

The reaction proceeds as follows:

-

Initial Radical Encounter: A free radical (R•) abstracts a hydrogen atom from one of the hydroxyl groups, forming a transient semiquinone radical.

-

Stabilization: This semiquinone is resonance-stabilized, but it can readily donate a second hydrogen atom to another radical.

-

Final Product: The final product is the stable p-benzoquinone, having effectively quenched two free radicals.

This reversible redox chemistry is central to its function and can be studied using electrochemical techniques like cyclic voltammetry.[3]

Caption: Redox transformation of this compound (DHBSA).

A Secondary Defense: Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu⁺) are notorious for catalyzing the formation of the highly destructive hydroxyl radical (•OH) via the Fenton reaction. The molecular geometry of this compound provides a secondary, preventative antioxidant mechanism. The two hydroxyl groups are positioned to act as a bidentate ligand, effectively chelating these metal ions.[3] By sequestering the metal ion, the compound prevents it from participating in redox cycling, thereby inhibiting the generation of hydroxyl radicals. The sulfonic acid group, typically deprotonated, enhances the water solubility of the resulting metal complexes.[3]

Caption: Metal ion chelation by the hydroxyl groups of 2,5-DHBSA.

Quantifying Antioxidant Capacity: In Vitro Methodologies

To substantiate the antioxidant claims, rigorous, validated assays are essential. The following protocols are foundational for characterizing the antioxidant profile of this compound. The choice of multiple assays is deliberate; different methods rely on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), and a comprehensive profile requires a multi-faceted approach.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a cornerstone for evaluating the ability of a compound to act as a hydrogen/electron donor.[8]

-

Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, it loses its radical character and becomes colorless. The degree of discoloration is proportional to the scavenging activity.[8][9]

-

Expert Insight: The DPPH assay is excellent for initial screening due to its simplicity and stability. However, steric hindrance can sometimes limit the reaction with bulky antioxidant molecules, a factor less relevant for a small molecule like 2,5-DHBSA.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

-

Standards: Prepare a similar stock solution for a reference standard (e.g., Ascorbic Acid, Trolox, or Gallic Acid).

-

-

Assay Procedure:

-

Create a series of dilutions of the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL).

-

In a 96-well microplate, add 50 µL of each dilution to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Prepare a control well containing 50 µL of the solvent (methanol/water) and 150 µL of the DPPH solution.

-

Prepare a blank well containing 200 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph. A lower IC₅₀ indicates higher antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the scavenging of the ABTS radical cation (ABTS•+) and is effective for both hydrophilic and lipophilic compounds.[8][10]

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form.[8]

-

Expert Insight: This assay is more versatile than DPPH as it is less affected by steric hindrance and is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds and complex mixtures.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare dilutions of the test compound and a standard (typically Trolox) as described for the DPPH assay.

-

In a 96-well plate, add 20 µL of each dilution.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.[8]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as done for the DPPH assay.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the antioxidant's activity to a standard curve prepared with Trolox.[11]

-

Caption: Standard workflow for in vitro radical scavenging assays.

Summary of Quantitative Antioxidant Data

The antioxidant potential of phenolic compounds is highly dependent on the number and position of hydroxyl groups.[12] Compounds with hydroxyl groups in the ortho or para positions (like hydroquinone) are significantly more effective than those in the meta position.[12] The following table provides representative data for dihydroxybenzoic acids (a close structural analog) from literature to contextualize the expected potency of 2,5-DHBSA.

| Assay Type | 2,5-Dihydroxybenzoic Acid (Analog) | 3,4-Dihydroxybenzoic Acid (Analog) | Ascorbic Acid (Standard) | Trolox (Standard) |

| DPPH IC₅₀ (µM) | ~4.99[12] | ~5.24[12] | ~25-30 | ~40-50 |

| ABTS (% Inhibition @ 50µM) | ~80.11%[12] | ~74.51%[12] | >95% | 100% (Reference) |

| FRAP (µM Fe²⁺) | ~236.00[12] | N/A | High | High |

| CUPRAC (µM Trolox Eq.) | ~68.77[12] | ~60.53[12] | High | 100% (Reference) |

Note: Data is sourced from studies on 2,5-dihydroxybenzoic acid and serves as a strong proxy for the sulfonic acid derivative. Actual values must be determined experimentally.

Biological Relevance and Drug Development Context

While in vitro assays are crucial, the ultimate goal is to understand the compound's behavior in a biological system. The high water solubility of this compound makes it an excellent candidate for pharmaceutical applications where bioavailability is key.

Its derivatives, calcium dobesilate and etamsylate, are used to treat vascular disorders and hemorrhage.[3][5][13] The underlying antioxidant activity is believed to contribute to these therapeutic effects by protecting the vascular endothelium from oxidative damage, a key pathological event in conditions like diabetic retinopathy.[3] Furthermore, some studies suggest that related compounds can disrupt cellular glutathione homeostasis, enhancing cellular stress and potentially potentiating the effects of other drugs.[14]

For drug development professionals, 2,5-DHBSA represents a valuable, water-soluble scaffold. Its proven antioxidant and metal-chelating properties can be leveraged to design new chemical entities targeting diseases rooted in oxidative stress.

Conclusion and Future Perspectives

This compound is a potent, water-soluble antioxidant whose efficacy is rooted in the dual mechanisms of radical scavenging by its hydroquinone core and metal ion chelation by its vicinal hydroxyl groups. The methodologies detailed in this guide provide a robust framework for quantifying its antioxidant capacity and serve as a foundation for further investigation.

Future research should focus on:

-

In Vivo Studies: Validating the antioxidant effects in animal models of oxidative stress-related diseases.

-

Mechanism of Action: Investigating its impact on intracellular antioxidant enzymes (e.g., SOD, catalase) and signaling pathways (e.g., Nrf2).

-

Derivative Synthesis: Exploring modifications to the core structure to enhance potency, selectivity, or pharmacokinetic properties for targeted therapeutic applications.

By combining a deep understanding of its chemical properties with rigorous experimental validation, the scientific community can continue to unlock the full potential of this versatile molecule.

References

- 1. CAS 88-46-0: this compound [cymitquimica.com]

- 2. This compound | C6H6O5S | CID 17507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 88-46-0 Supplier [benchchem.com]

- 4. US9801838B2 - Processes for the preparation of this compound salts - Google Patents [patents.google.com]

- 5. WO2009083940A2 - Processes for the preparation of this compound salts - Google Patents [patents.google.com]

- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 11. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6147112A - Use of 2,5-dihydroxybenzenesulfonic derivatives for the normalization of endothelial function - Google Patents [patents.google.com]

- 14. Enhancement of fludioxonil fungicidal activity by disrupting cellular glutathione homeostasis with 2,5-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: A Guide to the Redox Behavior of Hydroquinone Sulfonic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinone-hydroquinone redox couple is a cornerstone of biological and chemical electron transfer processes, from cellular respiration to modern energy storage.[1] Hydroquinones, characterized by a benzene ring with two hydroxyl groups, undergo a reversible two-electron, two-proton oxidation to their corresponding quinone form.[2][3] This elegant redox activity makes them vital components in pharmaceuticals, antioxidants, and industrial applications.[1][4]

However, the limited aqueous solubility and potential instability of simple hydroquinones can hinder their application, particularly in biological systems and aqueous technologies. The strategic introduction of a sulfonic acid (-SO₃H) group onto the hydroquinone scaffold dramatically alters its physicochemical properties. This guide provides an in-depth exploration of the redox behavior of hydroquinone sulfonic acid derivatives, offering both foundational principles and practical, field-proven methodologies for their analysis. As researchers and drug developers, understanding how the sulfonic acid moiety modulates redox potential, stability, and kinetics is paramount for designing novel electroactive molecules, developing targeted therapeutics, and engineering advanced materials.[1][5]

Foundational Principles of Hydroquinone Redox Chemistry

The electrochemical behavior of any hydroquinone derivative is governed by the fundamental equilibrium between its reduced (hydroquinone) and oxidized (quinone) forms. This transformation is a classic example of a proton-coupled electron transfer (PCET) process, which is particularly relevant in aqueous environments.[6]

The Two-Electron, Two-Proton Mechanism

In protic media, the overall redox reaction involves the transfer of two electrons (2e⁻) and two protons (2H⁺), as depicted in Figure 1 .[6] The reaction proceeds through a semiquinone radical intermediate, which is formed after the transfer of the first electron and proton.[6] The stability of this intermediate and the relative potentials of the two successive one-electron transfers are highly dependent on factors like pH and molecular structure. In many aqueous systems, the two steps are energetically similar, leading to a single, concerted two-electron process observed in electrochemical measurements.[6]

The Critical Influence of pH

The involvement of protons in the redox reaction makes the formal potential (E°') of the hydroquinone/quinone couple strongly dependent on pH. As the Nernst equation for this system shows, the potential will shift to more negative values as the pH increases (becomes more alkaline). This pH dependency is a critical experimental parameter that can be leveraged to tune the redox activity of the molecule for specific applications.[6][7] Spectroscopic and electrochemical analysis across a range of pH values is often necessary to fully characterize the system and determine the pKa values of the hydroquinone species.[7]

The Role of the Sulfonic Acid Moiety

The introduction of a sulfonic acid group is not a trivial substitution; it fundamentally alters the electronic and physical properties of the hydroquinone core, providing distinct advantages.

-

Enhanced Aqueous Solubility: The highly polar and ionizable nature of the -SO₃H group drastically increases the molecule's solubility in water and other polar solvents.[1] This is a crucial benefit for applications in biological media and aqueous-based technologies like redox flow batteries.[1][6]

-